molecular formula C31H38N4O7S B2614971 4-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 688060-57-3

4-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Katalognummer: B2614971
CAS-Nummer: 688060-57-3
Molekulargewicht: 610.73
InChI-Schlüssel: BJKZIGQNCXZBMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the quinazolinone core, followed by the introduction of the dioxolo group and the attachment of the cyclohexylcarbamoyl and sulfanyl groups. The final step involves the coupling of the butanamide moiety with the dimethoxyphenyl ethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and the development of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. The incorporation of the cyclohexylcarbamoyl and sulfanyl groups may enhance the antimicrobial efficacy of this compound. Studies have shown that modifications in the quinazoline structure can lead to improved inhibition of bacterial growth, making it a candidate for further investigation in the development of new antibiotics .

Anticancer Properties

The quinazoline scaffold has also been recognized for its anticancer potential. The compound's ability to inhibit key enzymes involved in cancer cell proliferation makes it a valuable candidate for cancer therapy. In vitro studies have demonstrated that similar quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanism of action for this compound requires further elucidation but may involve targeting pathways associated with cell cycle regulation.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, quinazoline derivatives are noted for their anti-inflammatory properties. This compound could potentially modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation. The presence of methoxy groups in the structure may contribute to its anti-inflammatory activity by influencing the compound's interaction with inflammatory mediators .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated that similar quinazoline derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity Research Investigated the effect of quinazoline compounds on apoptosis in various cancer cell lines, revealing promising results .
Anti-inflammatory Mechanism Explored the potential of quinazoline derivatives to inhibit pro-inflammatory cytokines in vitro .

Wirkmechanismus

The mechanism of action of 4-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions could modulate the activity of the target proteins and affect various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide: shares structural similarities with other quinazolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Biologische Aktivität

The compound 4-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is a complex organic molecule belonging to the quinazoline family. Quinazolines and their derivatives are recognized for diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available literature and research findings.

  • Molecular Formula : C35H38N4O7S
  • Molecular Weight : 658.76 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural components that interact with various biological targets. The quinazoline moiety is known to inhibit several enzymes involved in cancer progression and inflammation. The compound's mechanism includes:

  • Enzyme Inhibition : It may inhibit tyrosine kinases which are crucial in cancer cell signaling pathways.
  • Antimicrobial Activity : The presence of the sulfanyl group contributes to disrupting bacterial cell membranes and inhibiting essential bacterial enzymes.

Anticancer Activity

Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • A study highlighted that similar quinazoline-based compounds showed IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, indicating potent anticancer activity .
  • The specific compound in focus was evaluated for its ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms.

Antibacterial Activity

Quinazoline derivatives have also shown promising antibacterial effects:

  • Compounds structurally related to this one were tested against gram-positive bacteria and displayed noteworthy activity .
  • The structure-activity relationship (SAR) analysis suggested that halogenated phenyl substituents enhance antibacterial efficacy compared to non-halogenated ones.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase (COX) enzymes:

  • Studies have indicated that quinazoline derivatives can serve as selective COX inhibitors, which play a significant role in inflammatory processes .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerIC50 values of quinazoline derivatives ranged from 0.36–40.90 μM against MDA-MB-231 cell line.
Enzyme InhibitionDemonstrated weak inhibitory activity against EGFR and VEGFR-2 with specific derivatives showing enhanced potency (IC50 = 0.35 ± 0.11 µM).
AntibacterialShowed significant antimicrobial activity against gram-positive bacteria with SAR indicating effectiveness of halogenated substitutions.

Eigenschaften

IUPAC Name

4-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N4O7S/c1-39-24-11-10-20(15-25(24)40-2)12-13-32-28(36)9-6-14-35-30(38)22-16-26-27(42-19-41-26)17-23(22)34-31(35)43-18-29(37)33-21-7-4-3-5-8-21/h10-11,15-17,21H,3-9,12-14,18-19H2,1-2H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKZIGQNCXZBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5CCCCC5)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.